5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid
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Overview
Description
5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid is a complex organic compound featuring a furan ring substituted with a carboxylic acid group and a thiophene ring linked via a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a furan derivative using reagents like potassium permanganate or chromium trioxide.
Synthesis of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the thiophene derivative with an isocyanate.
Coupling of the Furan and Thiophene Rings: The final step involves coupling the furan and thiophene rings through a nucleophilic substitution reaction, where the furan derivative reacts with the thiophene carbamoyl derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.
Reduction: The thiophene ring can be reduced to form a tetrahydrothiophene derivative.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various substituted carbamoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing protein-ligand interactions.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique combination of functional groups allows for the design of materials with tailored properties.
Mechanism of Action
The mechanism by which 5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the thiophene and furan rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]thiophene-2-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.
5-[({[1-(Furan-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid: Similar structure but with two furan rings.
5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]benzene-2-carboxylic acid: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
The uniqueness of 5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid lies in its combination of a furan ring and a thiophene ring, which provides a distinct set of chemical properties. This combination allows for unique interactions with biological targets and the potential for novel applications in various fields.
Properties
IUPAC Name |
5-[(1-thiophen-2-ylethylcarbamoylamino)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-8(11-3-2-6-20-11)15-13(18)14-7-9-4-5-10(19-9)12(16)17/h2-6,8H,7H2,1H3,(H,16,17)(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSMQBUTIJVPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)NCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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